molecular formula C32H25N B13132685 4-(1,2-Diphenylvinyl)-N,N-diphenylaniline

4-(1,2-Diphenylvinyl)-N,N-diphenylaniline

Cat. No.: B13132685
M. Wt: 423.5 g/mol
InChI Key: DLINWORGAUMKEA-WGPBWIAQSA-N
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Description

4-(1,2-Diphenylvinyl)-N,N-diphenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a diphenylvinyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Diphenylvinyl)-N,N-diphenylaniline typically involves the reaction of diphenylacetylene with aniline derivatives under specific conditions. One common method is the palladium-catalyzed coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high efficiency and cost-effectiveness, ensuring the production of large quantities of the compound with minimal impurities. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Diphenylvinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(1,2-Diphenylvinyl)-N,N-diphenylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(1,2-Diphenylvinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may interact with cellular receptors and enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenylimidazole: Shares structural similarities but differs in its heterocyclic core.

    Diphenylcyclopropenone: Another aromatic compound with distinct reactivity and applications.

    Tetraphenylethylene: Known for its aggregation-induced emission properties.

Uniqueness

4-(1,2-Diphenylvinyl)-N,N-diphenylaniline is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties

Properties

Molecular Formula

C32H25N

Molecular Weight

423.5 g/mol

IUPAC Name

4-[(E)-1,2-diphenylethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C32H25N/c1-5-13-26(14-6-1)25-32(27-15-7-2-8-16-27)28-21-23-31(24-22-28)33(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25H/b32-25+

InChI Key

DLINWORGAUMKEA-WGPBWIAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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